molecular formula C22H17N3O2 B7743151 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

Cat. No.: B7743151
M. Wt: 355.4 g/mol
InChI Key: SBMAZNOMVDJKNE-UHFFFAOYSA-N
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Description

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant due to their potential pharmaceutical and biological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the coupling of anthranilic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones are subsequently treated with ammonia solution to yield quinazolinone derivatives .

Chemical Reactions Analysis

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Compared to these compounds, 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-6-4-7-15(12-14)20-24-19-11-3-2-10-18(19)21(25-20)23-17-9-5-8-16(13-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMAZNOMVDJKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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